5-(4-Methoxyphenoxymethyl)-2-methylfuran-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

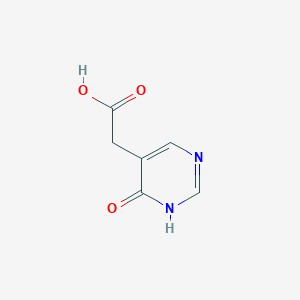

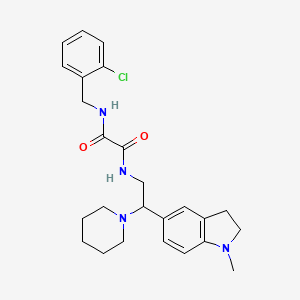

5-(4-Methoxyphenoxymethyl)-2-methylfuran-3-carboxylic acid is a complex organic compound. It is a derivative of benzoic acid, which is a common component in many chemical reactions . The compound contains a methoxy group attached to a phenyl group, which is then attached to a furan ring with a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a methoxy group attached to a phenyl group, which is then attached to a furan ring with a carboxylic acid group . The compound contains a total of 35 bonds, including 19 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, and 6 aromatic bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted melting point of 141.77°C and a predicted boiling point of 432.7°C at 760 mmHg . The compound also has a predicted density of 1.3 g/cm³ and a refractive index of n20D 1.57 .Aplicaciones Científicas De Investigación

Bioactivities and Antiviral Properties

Research has shown that certain furan-2-carboxylic acids, closely related to 5-(4-Methoxyphenoxymethyl)-2-methylfuran-3-carboxylic acid, have significant bioactivities. For instance, compounds isolated from the roots of Nicotiana tabacum demonstrated high anti-tobacco mosaic virus (TMV) activity and moderate inhibitory activities against human tumor cell lines (Wu et al., 2018). This suggests potential applications in antiviral and anticancer therapies.

Applications in Liquid Membrane Ion Transport

Studies on synthetic ionophores, which include structures related to this compound, have revealed their utility in the transport of alkali metal ions through liquid membranes. These compounds' ability to facilitate ion transport highlights their potential in developing new materials for membrane-based technologies (Yamaguchi et al., 1988).

Anticholinesterase Action

Novel anticholinesterase compounds, structurally similar to this compound, have shown potent inhibitory action against human enzymes like acetyl- and butyrylcholinesterase. This suggests potential therapeutic applications in treating diseases like Alzheimer's (Luo et al., 2005).

Photoremovable Protecting Group for Carboxylic Acids

2,5-Dimethylphenacyl esters, which are related to this compound, have been studied as photoremovable protecting groups for carboxylic acids. This has significant implications in organic synthesis and biochemistry, allowing for controlled release of active compounds (Zabadal et al., 2001).

Antibacterial Activity

Similar compounds, like 2-[(methoxycarbonyl)methylene]cephalosporins, have demonstrated significant in vitro Gram-positive antibacterial activity. This indicates the potential of this compound and its derivatives in developing new antibacterial agents (Kim et al., 1984).

Antioxidant Properties

Phenyl ether derivatives, structurally related to this compound, have been isolated from marine-derived fungi and shown to possess strong antioxidant activities. This suggests potential use in developing natural antioxidant agents (Xu et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, 4-Methoxybenzoic acid, indicates that it can cause skin irritation and serious eye damage . It is recommended to avoid breathing dust, to wash skin thoroughly after handling, and to wear protective gloves, eye protection, and face protection when handling the compound .

Propiedades

IUPAC Name |

5-[(4-methoxyphenoxy)methyl]-2-methylfuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-9-13(14(15)16)7-12(19-9)8-18-11-5-3-10(17-2)4-6-11/h3-7H,8H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAUUAZEQGZVQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)COC2=CC=C(C=C2)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopropyl-3-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2878033.png)

![2-{4-Oxo-2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]-1,3-thiazolidin-3-yl}a cetic acid](/img/structure/B2878038.png)

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-methylbenzenecarboxylate](/img/structure/B2878040.png)

![8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)

![1'-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2878042.png)

![1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine dihydrochloride](/img/structure/B2878043.png)

![methyl({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methyl)amine dihydrochloride](/img/structure/B2878044.png)

![N-(2,6-difluorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2878046.png)

![5-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2878051.png)